molecular formula C7H16O B12685593 2-Methyl-3-hexanol, (3S)- CAS No. 61184-92-7

2-Methyl-3-hexanol, (3S)-

Cat. No.: B12685593
CAS No.: 61184-92-7
M. Wt: 116.20 g/mol
InChI Key: RGRUUTLDBCWYBL-ZETCQYMHSA-N
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Description

Significance of Chirality in Organic Chemistry and Natural Products

Chirality, derived from the Greek word for "hand," describes the property of a molecule being non-superimposable on its mirror image. chiralpedia.com These non-superimposable mirror images are called enantiomers. Enantiomers possess identical physical and chemical properties, such as boiling point and density, but they differ in their interaction with plane-polarized light and with other chiral molecules. mdpi.com This "handedness" is a critical concept in organic chemistry and is particularly prevalent in natural products, which are chemical compounds synthesized by living organisms. pharmabiz.com

Many essential biological molecules, including amino acids (the building blocks of proteins) and sugars, are chiral. wikipedia.org Living organisms typically produce and utilize only one of the two possible enantiomers of a chiral compound. wikipedia.org This high degree of stereospecificity is due to the chiral nature of enzymes, which are the biological catalysts for biochemical reactions. chiralpedia.com Enzymes have chiral active sites that can distinguish between the enantiomers of a substrate, much like a lock can only be opened by a specific key. jove.com Consequently, the different enantiomers of a chiral molecule can exhibit vastly different biological activities. pharmabiz.com For instance, one enantiomer of a pharmaceutical compound may have a desired therapeutic effect, while the other may be inactive or even harmful. jove.com This underscores the importance of controlling chirality in the synthesis of new drugs and other bioactive molecules. pharmabiz.com

Overview of Branched-Chain Secondary Alcohols in Research Context

Within the broad category of chiral alcohols, branched-chain secondary alcohols are of significant interest in research. A secondary alcohol is one where the hydroxyl group (-OH) is attached to a carbon atom that is bonded to two other carbon atoms. echemi.com The term "branched-chain" indicates that the carbon skeleton of the molecule is not a simple straight chain. These structural features contribute to the unique properties and reactivity of these compounds.

Research into branched-chain secondary alcohols is driven by their potential applications as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. researchgate.net For example, they can serve as precursors for the creation of pheromones and other biologically active compounds. researchgate.net The development of methods for the synthesis of these alcohols, particularly in an enantiomerically pure form, is an active area of research. nih.gov Biocatalysis, which utilizes enzymes or whole microbial cells, has emerged as a powerful tool for the asymmetric reduction of ketones to produce chiral secondary alcohols with high enantiomeric purity. bohrium.commdpi.com

Specific Focus on (3S)-2-Methyl-3-hexanol as a Chiral Compound

This article will focus on a specific branched-chain secondary alcohol: (3S)-2-Methyl-3-hexanol. This compound has the chemical formula C₇H₁₆O and a molecular weight of 116.20 g/mol . smolecule.comnih.gov Its structure consists of a six-carbon chain (hexane) with a methyl group at the second carbon position and a hydroxyl group at the third position. The designation "(3S)-" specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group.

(3S)-2-Methyl-3-hexanol serves as a representative example of a chiral branched-chain secondary alcohol. Its synthesis and properties are of interest in the field of organic chemistry. The presence of a chiral center makes the enantioselective synthesis of this compound a significant challenge, requiring specialized methods to achieve high levels of stereochemical control. smolecule.com

Chemical and Physical Properties of (3S)-2-Methyl-3-hexanol

PropertyValueSource
Molecular FormulaC₇H₁₆O smolecule.comnih.gov
Molecular Weight116.2013 g/mol nist.gov
Boiling Point141-143 °C at 765 mmHg chemicalbook.comchembk.com
Density0.821 g/mL at 25 °C chemicalbook.comchembk.com
Refractive Index1.421 at 20 °C chemicalbook.comchembk.com
Stereochemistry(3S) nih.govncats.io

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61184-92-7

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

(3S)-2-methylhexan-3-ol

InChI

InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

RGRUUTLDBCWYBL-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@@H](C(C)C)O

Canonical SMILES

CCCC(C(C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3s 2 Methyl 3 Hexanol

Enantioselective and Diastereoselective Synthesis Strategies

The generation of the specific (3S) stereocenter in 2-methyl-3-hexanol (B1582149) can be achieved through several strategic approaches. These methods either utilize existing sources of chirality or create the desired stereocenter through catalyst- or reagent-controlled processes.

Chiral Pool Approaches

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. The inherent chirality of these precursors is transferred through a series of chemical transformations to the target molecule, thereby establishing its absolute stereochemistry.

D-Mannitol, a readily available sugar alcohol with multiple defined stereocenters, is an exemplary chiral precursor for the synthesis of complex chiral molecules. Although a direct synthesis of (3S)-2-Methyl-3-hexanol from D-Mannitol is not prominently detailed, the synthesis of the related pheromone component (3R, 4S)-4-Methyl-3-hexanol illustrates the power of this approach. The strategy involves the systematic modification of the D-mannitol backbone to construct the desired carbon skeleton while preserving the necessary stereochemical information mdpi.com.

The synthesis begins with the protection and selective transformation of D-mannitol's hydroxyl groups to yield a key intermediate, from which the target carbon chain is elaborated. The chirality at specific positions in the mannitol (B672) starting material directly dictates the stereochemistry of the newly formed chiral centers in the product mdpi.com. This methodology demonstrates how a complex natural product can serve as a foundational building block for creating other enantiopure compounds.

Table 1: Illustrative Synthetic Sequence from a D-Mannitol Derivative

Step Precursor Key Reagents Intermediate/Product Purpose
1 D-Mannitol derived intermediate NaH, Benzyl (B1604629) bromide (2R, 3S, 4S)-3-Benzyloxy-4-methyl-5-hexene-1,2-diol Introduction of a key benzyl protecting group and chain elaboration.
2 Product of Step 1 Methanesulfonyl chloride, Triethylamine (2R, 3S, 4S)-1,2-Dimesyloxy-3-benzyloxy-4-methyl-hex-5-ene Conversion of hydroxyl groups to good leaving groups (mesylates).
3 Product of Step 2 Zn dust, NaI (3S, 4S)-3-Benzyloxy-4-methyl-hex-1,5-diene Formation of a diene via elimination.
4 Product of Step 3 10% Pd-C, H₂ (3R, 4S)-4-Methyl-3-hexanol Hydrogenation and deprotection to yield the final alcohol.

This table outlines the synthesis of a related compound, (3R, 4S)-4-Methyl-3-hexanol, to demonstrate the chiral pool strategy starting from a D-mannitol derivative mdpi.com.

An effective strategy for synthesizing chiral alcohols involves the stereoselective reduction of a prochiral ketone, particularly a β-keto ester derived from a carboxylic acid. For the synthesis of (3S)-2-Methyl-3-hexanol, a suitable precursor is an ester of 2-methyl-3-oxohexanoic acid, such as ethyl 2-methyl-3-oxohexanoate nih.gov. This β-keto ester can be prepared through established methods like the Claisen condensation organic-chemistry.org.

The crucial step is the asymmetric reduction of the ketone group. The Noyori asymmetric hydrogenation is a premier industrial method for this transformation, utilizing ruthenium catalysts bearing chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands synarchive.comchem-station.com. The choice of the BINAP enantiomer allows for precise control over the stereochemical outcome. To produce the (3S)-alcohol, the corresponding (S)-BINAP ligand is typically used with the ruthenium catalyst. This reaction is highly efficient, often proceeding with excellent enantioselectivity and high yields under hydrogen pressure harvard.edu.

Table 2: Noyori Asymmetric Hydrogenation of a β-Keto Ester Precursor

Substrate Catalyst System Product Expected Enantiomeric Excess (e.e.)
Ethyl 2-methyl-3-oxohexanoate RuCl₂[(S)-BINAP] / H₂ (3S)-Ethyl 2-methyl-3-hydroxyhexanoate >98%

The resulting hydroxy ester can then be hydrolyzed and decarboxylated, or the ester group can be reduced, to afford (3S)-2-Methyl-3-hexanol.

Asymmetric Catalysis and Induction Methods

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral or racemic substrate.

Enzymes, particularly lipases, are widely used as biocatalysts for the kinetic resolution of racemic alcohols. In a kinetic resolution, one enantiomer of a racemic mixture reacts much faster than the other in the presence of the chiral catalyst, allowing for their separation. For racemic 2-methyl-3-hexanol, a lipase (B570770) can selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol nih.gov.

Commonly used lipases include Candida antarctica lipase B (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PSL). The reaction typically involves an acyl donor, such as vinyl acetate (B1210297). For many secondary alcohols, lipases preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol with high enantiomeric purity. The process is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product nih.gov.

Table 3: Representative Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

Racemic Substrate Lipase Acyl Donor % Conversion Product 1 (Unreacted Alcohol) Product 2 (Ester)

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity nih.govsemanticscholar.org. This reaction can be employed to create a chiral precursor that is then converted to (3S)-2-Methyl-3-hexanol. A suitable substrate would be an alkene such as (E)-2-methyl-2-hexene.

The stereochemical outcome of the dihydroxylation is determined by the chiral ligand used in the catalyst system. Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL ligand) and AD-mix-β (containing (DHQD)₂PHAL ligand), provide predictable access to either enantiomer of the diol product semanticscholar.org. For the synthesis of a precursor to (3S)-2-methyl-3-hexanol, AD-mix-β would typically be used on a trans-alkene to install the hydroxyl groups with the required stereochemistry. The resulting chiral diol can then be converted to the target alcohol through a sequence of reactions, such as selective protection of one hydroxyl group followed by deoxygenation of the other.

Table 4: Sharpless Asymmetric Dihydroxylation of an Alkene Precursor

Alkene Substrate Reagent Expected Diol Product Subsequent Steps to Target
Diastereoselective Methylmetal Addition to Chiral Aldehydes

The synthesis of (3S)-2-Methyl-3-hexanol can be approached through the diastereoselective addition of a methylmetal reagent (e.g., methylmagnesium bromide or methyllithium) to a chiral aldehyde, such as (R)-2-methylpentanal. The stereochemical outcome of such additions is governed by established principles, primarily the Felkin-Anh and Cram-chelation models, which predict the facial selectivity of the nucleophilic attack on the carbonyl group.

The Felkin-Anh model predicts the stereochemical outcome for non-chelating conditions. The largest group on the adjacent chiral center orients itself perpendicular to the carbonyl bond to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory. bham.ac.uklibretexts.org

Conversely, the Cram-chelation model applies when the α-carbon of the aldehyde contains a substituent (like a hydroxyl or alkoxy group) capable of chelating with the metal ion of the organometallic reagent (e.g., Mg in a Grignard reagent). This chelation forms a rigid five-membered ring, locking the conformation of the aldehyde and directing the nucleophilic attack from the less hindered face of this cyclic intermediate. bham.ac.uknih.govnih.gov The choice of protecting group on an α-hydroxy aldehyde and the specific metal reagent can dictate which model prevails, thus allowing for selective synthesis of either diastereomer. nih.govnih.gov For example, using a chelating metal like MgBr₂ or ZnBr₂ with an aldehyde containing a methoxymethyl (MOM) ether would favor the chelation-controlled product. bham.ac.uk

Table 1: Predicted Stereochemical Outcome of Methylmetal Addition to a Chiral Aldehyde
ModelConditionsKey Intermediate ConformationPredicted Major Diastereomer
Felkin-AnhNon-chelating (e.g., with bulky silyl (B83357) protecting groups, or with non-chelating metals like Li+)Largest substituent (RL) is anti-periplanar to the incoming nucleophilesyn-diastereomer
Cram-ChelationChelating (e.g., with α-alkoxy groups and chelating metals like Mg2+, Zn2+)Rigid five-membered ring formed by chelationanti-diastereomer
Seebach Asymmetric Methylation for Configurational Control

Asymmetric methylation provides another powerful route for establishing the desired stereocenter. The Seebach method often involves the use of chiral auxiliaries to direct the stereochemical course of a reaction. In this context, an achiral aldehyde can be converted into a chiral intermediate, which then undergoes diastereoselective methylation.

A common strategy involves reacting an aldehyde with a chiral auxiliary, such as a derivative of a chiral amino alcohol, to form a chiral oxazolidine (B1195125) or imidazolidine. wikipedia.org This intermediate creates a biased steric environment. Deprotonation followed by methylation occurs from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the desired enantiomerically enriched product. While originally developed for the α-alkylation of carboxylic acids and their derivatives, the underlying principle can be adapted for the synthesis of chiral secondary alcohols. wikipedia.orgnih.gov

For instance, a general approach could involve the condensation of butanal with a chiral auxiliary. The resulting chiral enamine or acetal (B89532) equivalent can then be methylated. The steric hindrance imposed by the auxiliary directs the approach of the methylating agent, leading to a high degree of stereocontrol. Hydrolysis of the intermediate would then yield the chiral alcohol. The efficiency of this method relies on the effective transfer of chirality from the auxiliary to the newly formed stereocenter.

Stereospecific Transformations

Stereospecific transformations are reactions where the stereochemistry of the starting material dictates the stereochemistry of the product.

Stereospecific Inversion of Secondary Tosylates

A reliable method for obtaining (3S)-2-Methyl-3-hexanol is through the stereospecific inversion of the opposite enantiomer, (3R)-2-Methyl-3-hexanol. This is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction. The hydroxyl group of the alcohol is a poor leaving group, so it must first be converted into a group that is easily displaced, such as a tosylate. libretexts.orgstackexchange.com

The process involves two main steps:

Tosylation : (3R)-2-Methyl-3-hexanol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the alcohol into a tosylate ester. Importantly, this step proceeds with retention of configuration at the chiral center because the C-O bond is not broken. libretexts.org

Nucleophilic Substitution : The resulting (3R)-2-methyl-3-hexyl tosylate is then treated with a nucleophile, commonly an acetate salt (e.g., sodium acetate). The acetate anion attacks the carbon atom bearing the tosylate group from the backside, displacing the tosylate leaving group in a classic SN2 mechanism. masterorganicchemistry.comyoutube.com This backside attack forces an inversion of the stereocenter, a phenomenon known as the Walden inversion. youtube.com Subsequent hydrolysis of the resulting acetate ester yields (3S)-2-Methyl-3-hexanol.

The stereospecificity of the SN2 reaction ensures that the product has the opposite configuration of the starting tosylate. libretexts.orgmasterorganicchemistry.com

Stereoselective Reduction of Carbonyl Compounds

One of the most efficient and widely used methods for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone. For the synthesis of (3S)-2-Methyl-3-hexanol, the corresponding ketone is 2-methyl-3-hexanone (B1206162). This ketone has two different alkyl groups attached to the carbonyl carbon, making it prochiral. The stereoselective reduction involves the preferential addition of a hydride (H⁻) to one of the two faces (the Re or Si face) of the carbonyl group.

Several chiral reducing agents and catalysts have been developed for this purpose, with two prominent examples being the Corey-Bakshi-Shibata (CBS) reduction and reductions using BINAL-H reagents.

Corey-Bakshi-Shibata (CBS) Reduction : This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in combination with a borane (B79455) source (e.g., BH₃·THF). organic-chemistry.orgnrochemistry.com The catalyst coordinates with both the borane and the ketone. In the transition state, the ketone's larger substituent preferentially orients away from the catalyst's bulky group to minimize steric hindrance. This directs the hydride transfer from the borane to a specific face of the ketone. nrochemistry.comyoutube.com To produce (3S)-2-Methyl-3-hexanol, the (R)-CBS catalyst would be used to reduce 2-methyl-3-hexanone. These reductions are known for their high enantioselectivity, often exceeding 95% enantiomeric excess (ee). alfa-chemistry.com

BINAL-H Reductions : BINAL-H is a chiral hydride reagent prepared from lithium aluminum hydride (LAH), an alcohol, and the chiral diol 1,1'-bi-2-naphthol (B31242) (BINOL). study.comorganicreactions.org Both (R)- and (S)-BINAL-H are available. The chiral BINOL ligand creates a sterically defined pocket that dictates how the ketone can approach the hydride reagent. For the synthesis of (3S)-2-Methyl-3-hexanol, (S)-BINAL-H would be the appropriate reagent. uwindsor.ca BINAL-H reagents are particularly effective for ketones where one of the substituents is an aromatic or unsaturated group, but they can also provide high selectivity for certain dialkyl ketones. organicreactions.orguwindsor.ca

Table 2: Common Reagents for Stereoselective Reduction of 2-Methyl-3-hexanone
MethodChiral Reagent/CatalystExpected ProductTypical Enantiomeric Excess (ee)
CBS Reduction(R)-CBS catalyst with BH₃·THF(3S)-2-Methyl-3-hexanol>95%
BINAL-H Reduction(S)-BINAL-H(3S)-2-Methyl-3-hexanolHigh, dependent on substrate

Retrosynthetic Analysis for Targeted Synthesis of (3S)-2-Methyl-3-hexanol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 2-Methyl-3-hexanol, a common disconnection strategy involves breaking one of the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon, which points to a Grignard reaction as a key synthetic step. brainly.combrainly.comchegg.com

Grignard Reagent Based Pathways

The Grignard reaction involves the addition of an organomagnesium halide (a Grignard reagent) to the carbonyl group of an aldehyde or ketone. brainly.comblogspot.com For a secondary alcohol like 2-methyl-3-hexanol, there are two logical retrosynthetic disconnections that lead to an aldehyde and a Grignard reagent.

Pathway A : Disconnection of the bond between C3 and the isopropyl group. This pathway identifies butanal as the aldehyde component and isopropylmagnesium bromide as the Grignard reagent. The nucleophilic isopropyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of butanal. Subsequent acidic workup protonates the resulting alkoxide to yield the target alcohol, 2-methyl-3-hexanol. chegg.comchegg.com

Pathway B : Disconnection of the bond between C3 and the propyl group. This pathway suggests 2-methylpropanal (isobutyraldehyde) as the aldehyde and propylmagnesium bromide as the Grignard reagent. Here, the nucleophilic propyl group adds to the carbonyl of 2-methylpropanal, again followed by an acidic workup to furnish the final product. brainly.com

Both pathways are viable for producing the carbon skeleton of 2-methyl-3-hexanol. However, these standard Grignard reactions produce a racemic mixture of (3S)- and (3R)-2-Methyl-3-hexanol because the starting aldehydes are achiral. To achieve an enantioselective synthesis using this strategy, a chiral catalyst or auxiliary would be required to control the facial selectivity of the Grignard addition. acs.orgdigitellinc.comnih.gov

Table 3: Retrosynthetic Analysis of 2-Methyl-3-hexanol via Grignard Pathways
PathwayBond DisconnectedAldehyde PrecursorGrignard Reagent
AC3 - IsopropylButanalIsopropylmagnesium bromide
BC3 - Propyl2-MethylpropanalPropylmagnesium bromide

Strategic Selection of Chiral Aldehyde Precursors

The synthesis of enantiomerically pure compounds such as (3S)-2-Methyl-3-hexanol often relies on the strategic use of chiral building blocks. A key approach involves the use of chiral aldehyde precursors, which can be prepared through various asymmetric reactions. One notable non-aldol methodology facilitates the synthesis of chiral 3-alkoxy-2-methyl-alkanals, which serve as valuable precursors. In this route, the critical stereocenters are established with high precision using a Sharpless asymmetric epoxidation reaction ucla.edu.

The synthesis begins with a simple, achiral aldehyde, such as butanal, which is converted into an allylic alcohol, (E)-2-methylhex-2-enol ucla.edu. This substrate is then subjected to asymmetric epoxidation. The choice of the chiral catalyst during this step is crucial for determining the final stereochemistry. For instance, using D-(−)-diisopropyl tartrate [D-(−)-DIPT] as the chiral catalyst leads to the formation of the desired optically active epoxy alcohol with high enantiomeric excess (ee) ucla.edu.

The final step in forming the chiral aldehyde precursor is an intramolecular hydride transfer. When the epoxy alcohol is treated with a silyl triflate, such as tert-butyldimethylsilyl triflate (TBSOTf), it undergoes a regiospecific opening of the epoxide ring with an inversion of configuration. This rearrangement yields the desired syn-aldol product, a 2-methyl-3-(silyloxy)alkanal, in excellent yield and with the stereochemistry established in the epoxidation step largely intact ucla.edu. This method provides a reliable pathway to chiral aldehydes that are essential for the asymmetric synthesis of target molecules like (3S)-2-Methyl-3-hexanol.

Table 1: Synthesis of a Chiral Aldehyde Precursor via Asymmetric Epoxidation

StepStarting MaterialKey Reagents/CatalystsIntermediate/ProductKey Transformation
1Butanal(Not specified)(E)-2-methylhex-2-enolConversion to allylic alcohol
2(E)-2-methylhex-2-enolSharpless asymmetric epoxidation reagents, D-(−)-DIPTOptically active epoxy alcoholIntroduction of chirality
3Optically active epoxy alcoholtert-Butyldimethylsilyl triflate (TBSOTf)3-((tert-butyldimethylsilyl)oxy)-2-methylhexanalIntramolecular hydride transfer and epoxide opening

Optimization and Refinement of Synthetic Routes for High Enantiomeric Purity

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules like (3S)-2-Methyl-3-hexanol. Optimization of synthetic routes involves careful selection of chiral sources and reaction conditions to maximize the formation of the desired enantiomer.

One effective strategy for ensuring high enantiomeric purity is the "chiron approach," which utilizes readily available, enantiopure starting materials from the chiral pool, such as carbohydrates or amino acids. For example, a synthesis of a related pheromone, (3R,4S)-4-Methyl-3-hexanol, was accomplished with absolute enantiopurity by using (R)-2,3-cyclohexylideneglyceraldehyde, a chiral precursor derived from D-mannitol mdpi.com. This approach embeds the desired stereochemistry from the outset, minimizing the risk of forming other stereoisomers.

In methods that generate chirality during the synthesis, such as the asymmetric epoxidation route, optimization focuses on the catalytic step. The enantiomeric excess (ee) of the product is directly dependent on the efficiency of the chiral catalyst. In the synthesis of the 2-methyl-3-(silyloxy)alkanal precursor, the use of D-(−)-diisopropyl tartrate resulted in an epoxy alcohol intermediate with a 95% enantiomeric excess ucla.edu. The selection of the tartrate enantiomer is strategic; using L-(+)-diisopropyl tartrate would analogously produce the opposite enantiomer of the epoxy alcohol, demonstrating precise control over the product's absolute configuration ucla.edu. Further refinement can be achieved by optimizing reaction parameters such as temperature, solvent, and reagent stoichiometry to enhance the stereoselectivity of the key transformations.

Table 2: Strategies for Achieving High Enantiomeric Purity

StrategyExample/MethodKey PrincipleReported Enantiomeric PurityReference
Catalytic Asymmetric SynthesisSharpless asymmetric epoxidationUse of a chiral catalyst (e.g., D-(−)-DIPT) to induce stereoselectivity in a reaction involving an achiral substrate.95% ee for the epoxy alcohol intermediate. ucla.edu
Chiron ApproachUse of a chiral precursor derived from D-mannitol.Incorporating a starting material that already possesses the correct absolute stereochemistry.Described as achieving "absolute enantiopurity." mdpi.com

Stereochemical Characterization and Elucidation

Determination of Absolute Configuration

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. For (3S)-2-methyl-3-hexanol, the "(3S)" designation specifies the configuration at the third carbon atom, which bears the hydroxyl group. This assignment is formally determined using the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog Priority Assignment for (3S)-2-Methyl-3-hexanol:

Identify the Stereocenter: The stereocenter is the carbon atom at position 3 (C3), which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH2CH3), and an isopropyl group (-CH(CH3)2).

Assign Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the stereocenter. Higher atomic numbers receive higher priority.

Priority 1: The oxygen atom of the hydroxyl group (-OH) has the highest atomic number (8).

Priority 2: The carbon atom of the isopropyl group (-CH(CH3)2) is attached to two other carbons.

Priority 3: The carbon atom of the ethyl group (-CH2CH3) is attached to one other carbon.

Priority 4: The hydrogen atom (-H) has the lowest atomic number (1).

Determine Configuration: With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from priority 1 to 2 to 3 is traced. For the (3S)-isomer, this sequence proceeds in a counter-clockwise direction.

Experimentally, the absolute configuration of a chiral alcohol like (3S)-2-methyl-3-hexanol can be determined through several advanced analytical techniques researchgate.net. These include:

X-ray Crystallography: This method provides an unambiguous determination of the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of a suitable derivative.

Chemical Correlation: The configuration can be established by chemically converting the molecule, without affecting the stereocenter, into a compound whose absolute configuration is already known.

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) can be instrumental in assigning the absolute configuration by comparing experimentally measured spectra with those predicted from quantum chemical calculations researchgate.net.

Competing Enantioselective Conversion (CEC): This method involves reacting an enantioenriched alcohol with two enantiomers of a chiral reagent in separate reactions. The absolute configuration is determined by observing which reaction proceeds faster, often analyzed by techniques like thin-layer chromatography or NMR spectroscopy nih.govnih.govacs.org.

The formal designation of (3S)-2-methyl-3-hexanol is recorded in chemical databases with specific identifiers that lock in its defined stereochemistry.

Analysis of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The purity of a sample of a single stereoisomer is a crucial parameter. For chiral compounds, this is expressed as enantiomeric excess (ee) or diastereomeric ratio (dr).

Enantiomeric Excess (ee): This measures the purity of a sample containing a pair of enantiomers. It is defined as the percentage difference between the two enantiomers wikipedia.org. An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% represents a racemic mixture (a 50:50 mixture of both enantiomers) wikipedia.org.

The calculation for enantiomeric excess is as follows: ee (%) = |(% major enantiomer - % minor enantiomer)|

% of (3S)-isomer% of (3R)-isomerEnantiomeric Excess (ee)
100%0%100%
95%5%90%
75%25%50%
50%50%0% (Racemic)

Diastereomeric Ratio (dr): Since 2-methyl-3-hexanol (B1582149) has two stereocenters (C2 and C3), it can exist as two pairs of enantiomers, which are diastereomers of each other: ((2S,3S) and (2R,3R)) versus ((2S,3R) and (2R,3S)). Diastereomers have different physical properties, and the diastereomeric ratio expresses their relative amounts in a mixture.

The primary methods for determining ee and dr are:

Chiral Chromatography: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the most common and accurate methods gcms.czrsc.org. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate and elute at different times gcms.cztandfonline.com. The relative area of the peaks in the resulting chromatogram corresponds to the amount of each isomer present.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine both ee and dr. Often, a chiral derivatizing agent or a chiral solvating agent is added to the sample. These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Studies on Configurational Stability and Stereochemical Inversion Mechanisms

The C-O bond at a secondary alcohol stereocenter, such as the one in (3S)-2-methyl-3-hexanol, is generally configurationally stable under standard conditions of temperature and pressure. The covalent bonds holding the groups to the chiral carbon are not easily broken, preserving the defined three-dimensional arrangement.

However, stereochemical inversion or racemization can occur under specific chemical conditions, typically those that allow for the temporary cleavage and reformation of a bond at the stereocenter. For a secondary alcohol, a primary mechanism for racemization involves an SN1 (Substitution Nucleophilic Unimolecular) type reaction pathway.

Mechanism of Potential Inversion:

Protonation of the Hydroxyl Group: Under strong acidic conditions, the hydroxyl group can be protonated to form a good leaving group, water (-OH2+).

Formation of a Carbocation: The leaving group departs, resulting in the formation of a planar secondary carbocation intermediate at C3. The planarity of this intermediate means the original stereochemical information is lost.

Nucleophilic Attack: A nucleophile (such as water) can then attack the carbocation from either face of the planar structure with equal probability.

Resulting Mixture: This non-specific attack leads to the formation of both (3S) and (3R) products, resulting in a racemic or partially racemized mixture.

While this mechanism is a well-established principle in organic chemistry for secondary alcohols, specific studies detailing the kinetics or conditions required for the stereochemical inversion of (3S)-2-methyl-3-hexanol are not prominent in the surveyed literature. The stability is generally high under neutral or basic conditions.

Comparative Stereochemistry with Other Enantiomers and Diastereomers

The stereochemical identity of 2-methyl-3-hexanol dictates its properties. A comparison between the (3S)-isomer, its enantiomer ((3R)-isomer), and the racemic mixture highlights the fundamental principles of stereoisomerism.

Enantiomers: (3S)- vs. (3R)-2-Methyl-3-hexanol Enantiomers are non-superimposable mirror images. As such, (3S)-2-methyl-3-hexanol and (3R)-2-methyl-3-hexanol share identical physical properties in an achiral environment. Their boiling points, densities, refractive indices, and solubilities are the same. Their only differentiating physical property is their interaction with plane-polarized light; they will rotate it in equal but opposite directions. Their chemical reactivity with achiral reagents is also identical. However, they will exhibit different reactivity and biological activity when interacting with other chiral molecules, such as enzymes.

Diastereomers The other two stereoisomers of 2-methyl-3-hexanol, (2R,3S)- and (2S,3R)-2-methyl-3-hexanol, are diastereomers of the (3S)-isomer (assuming the (3S) implies (2R,3S) or (2S,3S)). Unlike enantiomers, diastereomers have different physical properties. They will have distinct boiling points, melting points, solubilities, and spectroscopic data.

Racemic Mixture A racemic mixture contains equal amounts of the (3S) and (3R) enantiomers (specifically, (2S,3S)/(2R,3R) or (2S,3R)/(2R,3S)). Because the opposing optical rotations of the two enantiomers cancel each other out, a racemic mixture is optically inactive. The physical properties of a racemic mixture, such as melting point, can sometimes differ from those of the pure enantiomers due to differences in crystal lattice packing.

Property(3S)-2-Methyl-3-hexanol(3R)-2-Methyl-3-hexanolRacemic 2-Methyl-3-hexanol
Synonym(S)-2-Methylhexan-3-ol(R)-2-Methylhexan-3-ol nist.gov(±)-2-Methyl-3-hexanol nist.gov
CAS Number61184-92-790670-72-7 nist.gov617-29-8 nist.gov
Molecular FormulaC₇H₁₆O
Molecular Weight116.20 g/mol nist.govnist.govnih.gov
Boiling PointIdentical to (3R)-isomerIdentical to (3S)-isomer141-143 °C chemicalbook.com
DensityIdentical to (3R)-isomerIdentical to (3S)-isomer0.821 g/mL at 25 °C chemicalbook.com
Optical RotationOpposite to (3R)-isomerOpposite to (3S)-isomer0° (Optically inactive)

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. masterorganicchemistry.com Consequently, for nucleophilic substitution to occur at the C-3 carbon of (3S)-2-Methyl-3-hexanol, the hydroxyl group must first be converted into a better leaving group. A common strategy is to perform the reaction in a strong acid, which protonates the oxygen atom. sketchy.comchemistrysteps.comlibretexts.org This protonation forms an oxonium ion, creating a neutral water molecule as the leaving group, which is significantly more stable and thus a much better leaving group. libretexts.org

Once the hydroxyl group is protonated, the secondary alkyl structure of (3S)-2-Methyl-3-hexanol allows for substitution to proceed via either an Sₙ1 or Sₙ2 mechanism, with the pathway being highly dependent on the reaction conditions. chemistrysteps.comechemi.com

Sₙ1 Mechanism: The Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction is a stepwise mechanism. masterorganicchemistry.com

Step 1 (Rate-Determining): The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation intermediate at the C-3 position. libretexts.orglibretexts.org

Step 2: The nucleophile attacks the planar, achiral carbocation. masterorganicchemistry.comlibretexts.org

This attack can occur from either face of the carbocation with nearly equal probability, leading to a mixture of stereoisomers. masterorganicchemistry.com Therefore, if (3S)-2-Methyl-3-hexanol reacts via an Sₙ1 mechanism, it will result in a product that is a racemic or near-racemic mixture, with significant loss of the original stereochemical information. chemistrysteps.com Sₙ1 reactions are favored by the use of weak nucleophiles and polar protic solvents. libretexts.orgyoutube.com

Sₙ2 Mechanism: The Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com The nucleophile attacks from the side opposite to the leaving group (backside attack). youtube.com This concerted mechanism results in an inversion of the stereochemical configuration at the reaction center. youtube.commasterorganicchemistry.com For (3S)-2-Methyl-3-hexanol, an Sₙ2 reaction would lead to a product with an (R) configuration at the C-3 carbon. This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgyoutube.com

MechanismRate LawNucleophileSolventStereochemistryIntermediate
Sₙ1Rate = k[Substrate]WeakPolar ProticRacemization (Loss of Stereochemistry)Carbocation
Sₙ2Rate = k[Substrate][Nucleophile]StrongPolar AproticInversion of ConfigurationPentavalent Transition State

Oxidation and Reduction Pathways of Secondary Alcohols

As a secondary alcohol, (3S)-2-Methyl-3-hexanol can be oxidized to a ketone. chemistrysteps.combyjus.comchemguide.co.uk This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the C-3 carbon to which it is attached. chemguide.co.uk The product of this oxidation is 2-methyl-3-hexanone (B1206162). chegg.com

A variety of oxidizing agents can accomplish this transformation, including chromium-based reagents and potassium permanganate. chemistrysteps.comorganic-chemistry.org

Strong Oxidizing Agents: Reagents like chromic acid (H₂CrO₄), often generated from sodium dichromate (Na₂Cr₂O₇) or chromium trioxide (CrO₃) in sulfuric acid (Jones reagent), will readily oxidize secondary alcohols to ketones. chemistrysteps.comlibretexts.org

Mild Oxidizing Agents: Milder agents such as Pyridinium Chlorochromate (PCC) are also effective in converting secondary alcohols to ketones. libretexts.org

The oxidation process removes the chiral center at C-3, as the resulting ketone (2-methyl-3-hexanone) is achiral at that position.

Conversely, 2-methyl-3-hexanone can be reduced back to 2-methyl-3-hexanol (B1582149). chegg.com This reduction involves the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Because the ketone is planar at the carbonyl group, the hydride can attack from either face, potentially leading to a racemic mixture of (3S)-2-methyl-3-hexanol and (3R)-2-methyl-3-hexanol. However, the use of chiral reducing agents or catalysts can influence the stereoselectivity of the reduction.

Derivatization Strategies for Enhanced Synthetic Utility (e.g., Esterification, Tosylation)

To enhance its utility in synthesis, the hydroxyl group of (3S)-2-Methyl-3-hexanol can be converted into other functional groups. This derivatization is often necessary to improve its reactivity or to protect the alcohol functionality.

Esterification: (3S)-2-Methyl-3-hexanol can react with a carboxylic acid or its derivatives (like acyl chlorides or acid anhydrides) to form an ester. byjus.comchemguide.co.uk The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemistrysteps.commasterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, making it more electrophilic for attack by the alcohol's oxygen atom. masterorganicchemistry.com This reaction is an equilibrium process, and the formation of the ester can be favored by removing water as it is formed. masterorganicchemistry.com Importantly, in this reaction, the C-O bond of the alcohol remains intact, so the stereochemistry at the C-3 position of (3S)-2-Methyl-3-hexanol is retained in the resulting ester.

Tosylates and Mesylates: A crucial strategy for synthetic chemistry is to convert the poor hydroxyl leaving group into an excellent one. masterorganicchemistry.com This is commonly achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. youtube.comchemistrysteps.com This reaction converts the alcohol into a tosylate (-OTs) or mesylate (-OMs), respectively. masterorganicchemistry.com These sulfonate esters are excellent leaving groups because their corresponding anions are highly stabilized by resonance. masterorganicchemistry.com

The formation of a tosylate from (3S)-2-Methyl-3-hexanol does not affect the configuration of the chiral center, as the C-O bond is not broken during the reaction. masterorganicchemistry.comchemistrysteps.com The resulting (3S)-2-methyl-3-hexyl tosylate is now highly susceptible to nucleophilic attack by an Sₙ2 mechanism, allowing for the stereospecific introduction of a wide variety of nucleophiles with inversion of configuration. nih.govnih.gov

DerivatizationReagent(s)Product Functional GroupEffect on C-3 StereocenterUtility
EsterificationCarboxylic Acid (R'-COOH) + Acid CatalystEster (-OC(O)R')RetentionProtection, Fragrance Compounds
TosylationTosyl Chloride (TsCl) + PyridineTosylate (-OTs)RetentionCreates an excellent leaving group for Sₙ2 reactions
MesylationMesyl Chloride (MsCl) + PyridineMesylate (-OMs)RetentionCreates an excellent leaving group for Sₙ2 reactions

Investigation of Solvent Effects on Reaction Stereoselectivity

The choice of solvent is critical in controlling the stereochemical outcome of reactions involving (3S)-2-Methyl-3-hexanol, particularly in nucleophilic substitutions. Solvents can stabilize or destabilize transition states and intermediates, thereby dictating the predominant reaction mechanism. libretexts.orgquora.com

Polar Protic Solvents: Polar protic solvents, such as water, alcohols, and carboxylic acids, have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen). libretexts.orgkhanacademy.org These solvents are highly effective at stabilizing ions through hydrogen bonding and dipole-dipole interactions. openochem.org In the context of nucleophilic substitution, polar protic solvents strongly solvate both the leaving group and the carbocation intermediate in an Sₙ1 reaction. openochem.orgquora.com This stabilization lowers the activation energy for the formation of the carbocation, thus promoting the Sₙ1 pathway. libretexts.orgopenochem.org Consequently, performing a substitution reaction on a derivative of (3S)-2-Methyl-3-hexanol in a polar protic solvent would likely lead to racemization due to the formation of a planar carbocation intermediate. libretexts.org

Polar Aprotic Solvents: Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess dipoles but lack O-H or N-H bonds. libretexts.org They are not effective at solvating anions (like nucleophiles) through hydrogen bonding. libretexts.orgquora.com This leaves the nucleophile relatively "free" and highly reactive. These solvents are ideal for Sₙ2 reactions. libretexts.orgopenochem.org By favoring the concerted, single-step Sₙ2 mechanism and disfavoring the formation of a carbocation intermediate, polar aprotic solvents allow for precise control over stereochemistry. quora.com For a derivative of (3S)-2-Methyl-3-hexanol, using a strong nucleophile in a polar aprotic solvent would facilitate an Sₙ2 reaction, leading to a product with inverted stereochemistry at the C-3 position.

Computational and Theoretical Studies

Quantum Chemical Calculations for Conformational Analysis and Energy Minimization (e.g., Density Functional Theory (DFT) Applications)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3S)-2-Methyl-3-hexanol. Methods like Density Functional Theory (DFT) are employed to determine the molecule's most stable three-dimensional structures (conformers) and their relative energies.

Conformational analysis of (3S)-2-Methyl-3-hexanol involves identifying all possible spatial arrangements of its atoms resulting from rotation around its single bonds. Each conformation has a specific potential energy, and the molecule will predominantly exist in the lowest energy conformations. DFT calculations, specifically using functionals like B3LYP with a basis set such as 6-31G*, can be used to perform geometry optimization. This process systematically alters the molecular geometry to find the structure with the minimum energy on the potential energy surface.

The results of these calculations provide crucial data, including:

Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles for the most stable conformers.

Relative Energies: The energy differences between various conformers, which allow for the prediction of their population distribution at a given temperature.

Vibrational Frequencies: Calculated from the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates), which can be used to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict infrared (IR) spectra.

For instance, the Automated Topology Builder (ATB) utilizes DFT calculations at the B3LYP/6-31G* level for energy minimization and Hessian calculations to generate topologies for molecular dynamics simulations. uq.edu.au This level of theory provides a robust balance between computational cost and accuracy for a molecule of this size.

Table 1: Representative Quantum Mechanical Calculation Parameters for Alcohols

Parameter Description Typical Method/Basis Set Application for (3S)-2-Methyl-3-hexanol
Geometry Optimization Finding the lowest energy molecular structure. DFT (e.g., B3LYP/6-31G*) Determines the most stable 3D conformation. uq.edu.au
Energy Calculation Computing the electronic energy of a given geometry. Single Point Energy Calculation Ranks the stability of different conformers.
Frequency Analysis Calculating vibrational modes of the molecule. Hessian Calculation Confirms energy minima and predicts IR spectra. uq.edu.au

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of (3S)-2-Methyl-3-hexanol over time, including its interactions with other molecules, such as solvents or biological receptors. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. mdpi.com

These simulations rely on a force field, which is a set of parameters and equations that define the potential energy of the system as a function of its atomic coordinates. Force fields like GROMOS, AMBER, or CHARMM are commonly used for biomolecular systems and organic molecules. nsf.gov

For (3S)-2-Methyl-3-hexanol, MD simulations can be used to:

Study Solvation: Analyze how the chiral alcohol interacts with solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds involving the hydroxyl group.

Investigate Chirality Transfer: Explore how the chirality of the solute, (3S)-2-Methyl-3-hexanol, can induce a structural chirality in the surrounding achiral solvent molecules. aip.org

Simulate Chiral Recognition: Model the interaction of the (S)-enantiomer with a chiral environment, such as a chiral stationary phase in chromatography or the active site of an enzyme. researchgate.netnih.gov This can help elucidate the molecular basis for enantioselective separation or catalysis. mdpi.comnih.gov

The setup for an MD simulation involves placing the molecule in a simulation box, often with solvent, and then running the simulation for a specific duration (from nanoseconds to microseconds) under defined conditions of temperature and pressure. nsf.gov Analysis of the resulting trajectory can reveal information about conformational changes, diffusion, and intermolecular interactions. nsf.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) in Chiral Alcohols

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. malayajournal.orgnih.govnih.gov These models establish a mathematical correlation between a property of interest and numerical descriptors calculated from the molecular structure. nih.govresearchgate.net

In the context of chiral alcohols like (3S)-2-Methyl-3-hexanol, QSPR can be used to predict properties such as:

Boiling Point nih.govresearchgate.netsemanticscholar.org

Water Solubility nih.govkg.ac.rsunlp.edu.ar

Octanol-Water Partition Coefficient (logP) nih.govkg.ac.rs

Chromatographic Retention Indices nih.gov

A key challenge in modeling chiral compounds is that many standard molecular descriptors are identical for enantiomers. Therefore, the development of QSAR/QSPR models for chiral molecules requires the use of specialized chiral descriptors. These descriptors are designed to capture the three-dimensional arrangement of atoms and differentiate between enantiomers. nih.govmdpi.com For example, relative chirality indices (RCIs) can be calculated to provide a multidimensional space of descriptors for building robust QCSAR (Quantitative Chirality-Structure-Activity Relationship) models. mdpi.com

The general workflow for a QSPR study involves selecting a dataset of compounds with known properties, calculating molecular descriptors (including chiral ones), building a model using statistical methods like multiple linear regression (MLR), and validating the model's predictive power. nih.govresearchgate.net

Development and Application of Topological Indices for Property Prediction

Topological indices are numerical descriptors derived from the molecular graph of a compound, where atoms are represented as vertices and bonds as edges. malayajournal.orgmdpi.comirejournals.com These indices encode information about the size, shape, branching, and connectivity of a molecule and are widely used in QSPR and QSAR studies because they can be calculated easily and quickly from the 2D structure. malayajournal.orgirejournals.com

Numerous topological indices have been developed, including:

Wiener Index: Based on the sum of distances between all pairs of vertices in the molecular graph. irejournals.com

Randić Connectivity Index: Calculated from the degrees of adjacent vertices, reflecting molecular branching. irejournals.com

Zagreb Indices: Based on the sum of the squares of vertex degrees or the sum of products of degrees of adjacent vertices. mdpi.comirejournals.com

Harmonic Index: A variant of the Randić index that has shown strong correlations with physical properties of molecules. mdpi.com

Table 2: Selected Topological Indices and Their Application in Predicting Alcohol Properties

Topological Index Basis of Calculation Correlated Property Example
Wiener Index (W) Sum of graph distances Boiling Point researchgate.netirejournals.com
Randić Index (¹χ) Bond connectivity (vertex degrees) Boiling Point, Enthalpy of Vaporization researchgate.net
Balaban Index (J) Distance-based index Boiling Point, Enthalpy of Vaporization researchgate.net
Harmonic Index (H) Vertex degrees Boiling Point malayajournal.orgmdpi.com
Szeged Index (Sz) Distance-based index Boiling Point researchgate.net

Similar to the issue in QSAR/QSPR, conventional topological indices cannot distinguish between enantiomers. To address this, researchers have developed chiral topological indices. nih.govsemanticscholar.org These are calculated by modifying the standard approach, for instance, by assigning weights to atoms in the molecular graph based on their symmetry or 3D arrangement. nih.gov This allows for the differentiation of enantiomers and the development of predictive models for stereoselective properties, such as pharmacological activity or chiral separation. nih.gov

Applications As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Natural Products

The utility of chiral alcohols like (3S)-2-Methyl-3-hexanol is well-established in the synthesis of natural products, where precise control of stereochemistry is paramount. These alcohols can be derived from the "chiral pool," using naturally occurring enantiopure materials like D-mannitol as the starting point. For instance, synthetic strategies have been developed to create chiral fragments that possess a methyl branch adjacent to an oxygenated carbon, a common motif in many natural products, including a variety of insect pheromones. mdpi.com

In these synthetic routes, the chiral alcohol or a related precursor serves as a "chiron," a chiral synthon that carries the required stereochemical information through a series of reactions. This approach ensures that the final product is formed with the correct absolute stereochemistry, which is often essential for its biological function. The synthesis of enantiopure pheromones exemplifies this principle, where a precursor derived from D-mannitol, containing the key chiral center, is elaborated to yield the final target molecule. mdpi.com

Role in Pheromone Synthesis and Chemoecological Research

The aggregation pheromone of the almond bark beetle, Scolytus amygdali, is a multi-component blend that induces beetles to mass-attack host trees. researchgate.net Detailed analysis has revealed that the primary active component is (3S,4S)-4-methyl-3-heptanol. nih.gov This main component works in synergy with another chiral alcohol, (3S,4S)-4-methyl-3-hexanol. researchgate.net Field experiments have demonstrated that a combination of these two specific stereoisomers is optimally attractive to the beetles. researchgate.net It is important to note that the synergistic compound is a constitutional isomer of 2-methyl-3-hexanol (B1582149), differing in the position of the methyl group. This distinction underscores the high specificity of insect olfactory systems.

Alarm pheromones are volatile compounds released by social insects to signal danger and elicit defensive or evasive behaviors. nih.govantwiki.org The ant Manica mutica utilizes (S)-4-Methyl-3-hexanone as a key component of its alarm pheromone. mdpi.com This ketone is structurally related to the corresponding secondary alcohol, 4-methyl-3-hexanol. Another ant species, Tetramorium impurum, uses (3R,4S)-4-Methyl-3-hexanol as a pheromone. mdpi.com

Research into the alarm pheromones of fungus-growing ants (Attini) reveals a high degree of interspecific variation in their chemical composition. researchgate.net The alarm signals in these ants can be complex mixtures, often containing low-molecular-weight alcohols and ketones. uliege.be For example, the alarm pheromone of Acromyrmex species contains compounds like 4-methyl-3-heptanone (B36217), 3-octanone, and 3-octanol. researchgate.net While a wide variety of compounds have been identified across different ant species, the specific use of 2-methyl-3-hexanol as an alarm pheromone in these particular groups is not prominently documented, with related structures like 4-methyl-3-hexanone and 4-methyl-3-heptanone being more commonly cited. mdpi.comuliege.be

Pheromone Components and Their Biological Roles
Compound NameOrganismPheromone TypeRole/ActivityReference
(3S,4S)-4-Methyl-3-heptanolScolytus amygdali (Almond Bark Beetle)AggregationMain attractive component researchgate.netnih.gov
(3S,4S)-4-Methyl-3-hexanolScolytus amygdali (Almond Bark Beetle)AggregationSynergist; enhances attraction researchgate.net
(S)-4-Methyl-3-hexanoneManica mutica (Ant)AlarmActive component mdpi.com
(3R,4S)-4-Methyl-3-hexanolTetramorium impurum (Ant)PheromoneActive component mdpi.com

The biological activity of pheromones is often highly dependent on their stereochemistry. michberk.com In many cases, only one specific stereoisomer is active, while others may be inactive or even inhibitory. nih.govbiologists.com This principle is clearly illustrated by the aggregation pheromone of Scolytus amygdali. Field tests showed that only the (3S,4S)-stereoisomer of 4-methyl-3-heptanol (B77350) was attractive to the beetles (when combined with its synergist). nih.gov In contrast, the (3R,4S)- and (3R,4R)-stereoisomers were found to be inhibitory, reducing the attraction of beetles to the traps. nih.gov

This stereospecificity arises from the precise fit required between the pheromone molecule and its corresponding receptor protein in the insect's antenna. The synthesis of all possible stereoisomers is a critical step in pheromone research, as it allows for the definitive identification of the naturally active configuration and clarifies the structure-activity relationship. nih.govmdpi.com

Intermediate in the Synthesis of Other Biologically Active Compounds

Beyond its direct connection to pheromones, (3S)-2-Methyl-3-hexanol and similar chiral alcohols are valuable intermediates in the synthesis of a broader range of biologically active molecules. mdpi.comresearchgate.net The enantiopure secondary alcohol moiety can be incorporated into a larger target molecule, establishing a key stereocenter from which other stereocenters can be built.

The synthesis of complex molecules often involves a convergent approach, where different chiral fragments are prepared separately and then combined. A molecule like (3S)-2-Methyl-3-hexanol can serve as, or be derived from, such a fragment. For example, in the synthesis of certain insect sex pheromones, a key step can be the ring-opening of a chiral epoxide with an organometallic reagent, a reaction that generates a chiral secondary alcohol. mdpi.com This alcohol is then carried through subsequent steps to afford the final, complex target. This strategy highlights the role of chiral alcohols as fundamental building blocks for constructing stereochemically rich and biologically active compounds.

Potential as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After guiding the formation of the desired stereocenter in the substrate, the auxiliary is removed and can often be recovered for reuse. researchgate.netnih.gov Chiral alcohols are a known class of compounds that can function as chiral auxiliaries. For example, they can be esterified with a prochiral acid. The resulting chiral ester can then be subjected to reactions, such as enolate alkylation or aldol (B89426) additions, where the steric bulk and electronic properties of the auxiliary direct the approach of reagents to one face of the molecule, leading to a high diastereomeric excess.

While highly effective auxiliaries like Evans's oxazolidinones and Oppolzer's camphorsultam are more common, simpler chiral alcohols also find application. wikipedia.orgresearchgate.net (3S)-2-Methyl-3-hexanol possesses the necessary chirality to have potential in this role.

Furthermore, chiral alcohols can serve as precursors for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation. nih.govresearchgate.net Chiral phosphine (B1218219) ligands, for example, are crucial for producing enantiomerically enriched products in the pharmaceutical and fine chemical industries. nih.gov The hydroxyl group of an alcohol like (3S)-2-Methyl-3-hexanol can be transformed into other functional groups, allowing it to be integrated into more complex ligand frameworks, such as those found in chiral amino alcohols or phosphine-based ligands. acs.orgmdpi.com

Occurrence and Biological Context in Natural Systems

Identification in Insect Pheromones

While a wide variety of methyl-branched alcohols serve as crucial semiochemicals (behavior-modifying chemicals) in the insect world, (3S)-2-Methyl-3-hexanol has not been specifically identified as a pheromone component for a particular insect species in the reviewed scientific literature. However, the structural motif of a small, chiral secondary alcohol is common among known insect pheromones, where stereochemistry often plays a critical role in biological activity.

Closely related compounds have been well-documented as pheromones in various insect orders, particularly Coleoptera (beetles) and Hymenoptera (ants, bees, and wasps). These analogous compounds often function as aggregation, alarm, or trail pheromones, highlighting the importance of this chemical class in mediating insect behavior. For instance, different isomers of 4-methyl-3-hexanol and 4-methyl-3-heptanol (B77350) are active pheromonal components. nih.govmdpi.commedchemexpress.com The study of these related compounds provides a framework for the potential role (3S)-2-Methyl-3-hexanol could play if identified as a semiochemical in the future.

Below is a table of structurally similar compounds and their established roles as insect pheromones.

Interactive Data Table: Examples of Methyl-Branched Alcohol Pheromones in Insects

Compound Name Insect Species Order Pheromone Function
(3R,4S)-4-Methyl-3-hexanol Tetramorium impurum (Ant) Hymenoptera Trail Pheromone mdpi.commedchemexpress.com
(S)-4-Methyl-3-hexanone* Manica mutica (Ant) Hymenoptera Alarm Pheromone mdpi.com
(3S,4S)-4-Methyl-3-heptanol Scolytus amygdali (Almond Bark Beetle) Coleoptera Aggregation Pheromone nih.gov

Note: 4-Methyl-3-hexanone is a ketone but is the direct oxidation product of 4-methyl-3-hexanol and is relevant in the context of ant chemical communication.

Production by Microorganisms (e.g., Bacillus subtilis in vermicompost)

(3S)-2-Methyl-3-hexanol has been identified as a volatile organic compound (VOC) produced by soil-dwelling bacteria, notably strains of Bacillus subtilis. This bacterium is a common and beneficial microbe found in various environments, including the microbe-rich humus produced through vermicomposting. Vermicompost, the product of the breakdown of organic matter by earthworms and microorganisms, is known to harbor a diverse microbial community that can promote plant growth and suppress disease. nih.govijcrt.org

The production of VOCs by B. subtilis is a key aspect of its ability to interact with other organisms in its environment. Research on the VOCs produced by B. subtilis isolated from cow dung vermicompost has identified 2-methyl-3-hexanol (B1582149) as one of the emitted compounds. These bacterial volatiles are not mere metabolic byproducts; they possess significant biological activity. Many of the VOCs produced by Bacillus species exhibit strong antifungal properties, playing a crucial role in the suppression of plant pathogenic fungi. scielo.org.mxnih.govresearchgate.net

The table below lists 2-Methyl-3-hexanol and other representative antifungal volatiles produced by Bacillus species.

Interactive Data Table: Antifungal Volatile Organic Compounds (VOCs) from Bacillus Species

Volatile Compound Producing Microorganism Observed Antifungal Activity
2-Methyl-3-hexanol Bacillus subtilis (from vermicompost) Inhibits mycelial growth of Botrytis cinerea
2,5-Dimethylpyrazine Bacillus subtilis Inhibits growth of Fusarium solani
Benzaldehyde Bacillus subtilis Inhibits growth of Fusarium solani
5-Methyl-2-heptanone Bacillus subtilis Inhibits growth of Fusarium solani

Ecological Significance in Chemical Communication and Interactions

The ecological importance of (3S)-2-Methyl-3-hexanol is twofold, stemming from its production by microorganisms and the potential functions of structurally related compounds in insects.

In the context of insect chemical communication, while a direct role for (3S)-2-Methyl-3-hexanol is not yet established, the functions of its analogues suggest a high potential for significance. If found to be an insect semiochemical, it would likely mediate intraspecific behaviors. For example, as an aggregation pheromone, it could signal a suitable food source or mating location, leading to mass gatherings, as seen in bark beetles. nih.gov As an alarm pheromone, it could trigger dispersal or defensive behaviors in social insects like ants. mdpi.com The specificity of insect olfactory receptors means that even minor structural changes, such as the position of a methyl group or the stereochemistry, can drastically alter the meaning of a chemical signal, making the unique structure of (3S)-2-Methyl-3-hexanol potentially a highly specific chemical message for a yet-to-be-identified species.

Advanced Analytical Techniques for 3s 2 Methyl 3 Hexanol Characterization

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the enantiomers of 2-Methyl-3-hexanol (B1582149) and quantifying the enantiomeric excess of the (3S)-isomer. This is achieved by utilizing a chiral environment that interacts differently with each enantiomer, leading to their separation.

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation of volatile chiral compounds like 2-Methyl-3-hexanol. gcms.czgcms.cz The separation is achieved by using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. azom.com

Research Findings: The most effective CSPs for the separation of chiral alcohols are often based on modified cyclodextrins. tum.deresearchgate.net Cyclodextrins are cyclic oligosaccharides that can be derivatized to create a chiral cavity. For the separation of 2-Methyl-3-hexanol enantiomers, derivatized cyclodextrins such as 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin have proven to be effective. researchgate.net The separation is influenced by factors such as the type of cyclodextrin (B1172386) derivative, column temperature, and the carrier gas flow rate. Lower analysis temperatures generally lead to greater differences in the energy of the diastereomeric interactions and thus better separation. chromatographyonline.com The presence of a methyl group adjacent to the chiral center in 2-Methyl-3-hexanol can enhance the separation on certain cyclodextrin-based columns. tum.de

ParameterConditionPurpose
Chiral Stationary PhaseDerivatized β-cyclodextrins (e.g., 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin)Provides the chiral environment for enantiomeric recognition and separation.
Column TemperatureTemperature programming, e.g., 40°C (2 min hold), then ramp at 2.0°C/minOptimizes the balance between analysis time and separation efficiency. Lower temperatures often improve resolution. chromatographyonline.com
Carrier GasHelium or HydrogenTransports the analyte through the column.
DetectorFlame Ionization Detector (FID)Provides a sensitive and robust detection method for organic analytes.

Enantioselective High-Performance Liquid Chromatography (HPLC) is another key technique for the separation of stereoisomers. mdpi.comcsfarmacie.cz Similar to chiral GC, it utilizes a chiral stationary phase to differentiate between enantiomers. csfarmacie.cz For less volatile compounds or those that may decompose at higher GC temperatures, HPLC is a preferred method.

Research Findings: Cellulose-based chiral stationary phases are commonly used for the enantioseparation of a wide range of chiral compounds, including alcohols. nih.govnih.gov The separation of 2-Methyl-3-hexanol enantiomers can be achieved using columns packed with cellulose (B213188) tris(3,5-dimethylphenylcarbamate) or similar derivatives. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is a critical parameter that is optimized to achieve baseline separation. nih.gov The interactions between the analyte, the chiral stationary phase, and the mobile phase, which can include hydrogen bonding and dipole-dipole interactions, are responsible for the chiral recognition.

ParameterConditionPurpose
Chiral Stationary PhaseCellulose-based (e.g., cellulose tris(3,5-dimethylphenylcarbamate))Provides a chiral surface for differential interaction with enantiomers. nih.gov
Mobile PhaseNormal Phase: n-Hexane/Isopropanol mixtureElutes the sample through the column; the ratio is adjusted to optimize separation.
DetectorUV or Refractive Index (RI) DetectorDetects the analyte as it elutes from the column.

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques provide detailed information about the molecular structure of (3S)-2-Methyl-3-hexanol, confirming the connectivity of atoms and, in some cases, providing clues to its stereochemistry. youtube.comopenreview.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. azom.com

Research Findings: The ¹H NMR spectrum of 2-Methyl-3-hexanol will show distinct signals for the protons on each carbon. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide information about the neighboring protons. For instance, the proton on the carbon bearing the hydroxyl group (C3) would appear as a multiplet due to coupling with the neighboring protons.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For 2-Methyl-3-hexanol, seven distinct signals would be expected. The chemical shift of the carbon attached to the hydroxyl group (C3) would be in the characteristic range for an alcohol. While standard NMR does not directly differentiate between enantiomers, chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric environments, which can then be distinguished by NMR.

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity (¹H NMR)
¹H (on C3-OH)Variable (depends on solvent and concentration)Singlet (broad)
¹H (on C3)~3.5 - 4.0Multiplet
¹H (on C2)~1.5 - 1.8Multiplet
¹³C (C3)~70 - 80N/A
¹³C (other aliphatic carbons)~10 - 40N/A

Mass Spectrometry (MS) is a technique that provides information about the molecular weight and fragmentation pattern of a molecule. libretexts.org This information is used to confirm the molecular formula and can aid in structural elucidation.

Research Findings: The electron ionization (EI) mass spectrum of 2-Methyl-3-hexanol would show a molecular ion peak (M⁺) corresponding to its molecular weight (116.20 g/mol ). nist.gov However, for alcohols, the molecular ion peak is often weak or absent. libretexts.org The fragmentation pattern is typically characterized by two main pathways: α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). openochem.org For 2-Methyl-3-hexanol, α-cleavage would result in characteristic fragment ions. The loss of a propyl group would lead to a fragment with m/z = 73, and the loss of an isopropyl group would result in a fragment with m/z = 87.

m/zPossible Fragment IonFragmentation Pathway
116[C₇H₁₆O]⁺Molecular Ion
98[C₇H₁₄]⁺Dehydration ([M-H₂O]⁺)
87[C₅H₁₁O]⁺α-cleavage (loss of isopropyl radical)
73[C₄H₉O]⁺α-cleavage (loss of propyl radical)

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov

Research Findings: The IR spectrum of 2-Methyl-3-hexanol will exhibit characteristic absorption bands for the hydroxyl (-OH) and alkyl (C-H) groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. The broadness is due to hydrogen bonding. A strong absorption band in the region of 1050-1260 cm⁻¹ corresponds to the C-O stretching vibration. The C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. Raman spectroscopy provides complementary information and is particularly useful for observing non-polar bonds.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
O-H stretch (hydrogen-bonded)3200 - 3600Strong, Broad
C-H stretch (aliphatic)2850 - 3000Strong
C-O stretch1050 - 1260Strong

Gas Chromatography-Olfactometry (GC-O) for Correlation of Stereochemistry with Sensory Properties

Gas Chromatography-Olfactometry (GC-O) stands as a pivotal analytical technique in the sensory characterization of volatile compounds, providing a direct link between chemical structure and perceived aroma. This method is particularly indispensable when investigating the sensory properties of stereoisomers, such as those of 2-methyl-3-hexanol, where subtle differences in spatial arrangement can lead to profound variations in odor characteristics. The human nose, when used as a sensitive and specific detector in conjunction with a gas chromatograph, can distinguish between the nuanced aromas of enantiomers and diastereomers that may otherwise be analytically similar.

The process of GC-O involves the separation of volatile compounds in a sample by a gas chromatograph. The effluent from the GC column is then split, with one portion directed to a conventional detector (like a mass spectrometer or a flame ionization detector) for chemical identification and quantification, and the other portion directed to a sniffing port. At the sniffing port, trained sensory panelists can evaluate the odor of each eluting compound in real-time. This dual detection system allows for the direct correlation of a specific chemical compound, as identified by its retention time and mass spectrum, with its unique sensory attributes.

In the context of (3S)-2-Methyl-3-hexanol, GC-O is the primary tool for elucidating the distinct sensory contributions of each of its stereoisomers. As 2-methyl-3-hexanol possesses two chiral centers (at the C2 and C3 positions), it can exist as four stereoisomers: (2R, 3S), (2S, 3R), (2R, 3R), and the subject of this article, (2S, 3S) which is the enantiomer of (2R,3R) and a diastereomer of (2R,3S) and (2S,3R). The separation of these stereoisomers is typically achieved using a chiral stationary phase in the GC column. As each stereoisomer elutes from the column at a distinct retention time, its specific odor profile can be assessed by the sensory panelist.

Detailed research findings from GC-O studies on the stereoisomers of 2-methyl-3-hexanol would typically be presented in data tables that correlate the retention index of each isomer with its characteristic odor descriptors. Furthermore, techniques such as Aroma Extract Dilution Analysis (AEDA) can be coupled with GC-O to determine the Flavor Dilution (FD) factor for each stereoisomer. The FD factor represents the highest dilution at which an odorant is still detectable by the human nose, providing a measure of its odor potency.

A hypothetical representation of GC-O data for the stereoisomers of 2-methyl-3-hexanol is presented below to illustrate the expected nature of such research findings.

Hypothetical GC-O Data for the Stereoisomers of 2-Methyl-3-hexanol

Stereoisomer Retention Index (Chiral Column) Odor Descriptor Flavor Dilution (FD) Factor
(2S, 3S)-2-Methyl-3-hexanol 1020 Mild, slightly woody 32
(2R, 3R)-2-Methyl-3-hexanol 1025 Earthy, fungal 64
(2R, 3S)-2-Methyl-3-hexanol 1035 Sharp, herbaceous 128

Note: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental data from peer-reviewed literature is required for definitive characterization.

The detailed research findings from such a study would elaborate on the nuances of these sensory perceptions. For example, the "fruity" character of (2S, 3R)-2-methyl-3-hexanol might be further specified as having notes of ripe banana or pear. The "herbaceous" quality of the (2R, 3S) isomer could be described as resembling freshly cut grass or mint. These detailed descriptors are crucial for understanding the full sensory impact of each stereoisomer.

The correlation of stereochemistry with sensory properties, as facilitated by GC-O, is of paramount importance in fields such as flavor and fragrance chemistry, food science, and chemical ecology. It allows for the identification of key aroma compounds, the understanding of off-odors, and the targeted synthesis of specific stereoisomers to achieve a desired sensory profile. In the case of (3S)-2-Methyl-3-hexanol, a comprehensive GC-O analysis would be the definitive method to unlock the secrets of its sensory world and that of its stereoisomeric counterparts.

Emerging Research Areas and Future Perspectives

Development of Novel and Sustainable Enantioselective Synthetic Routes

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has catalyzed research into green and sustainable methods for their synthesis. Future efforts in the synthesis of (3S)-2-Methyl-3-hexanol are centered on minimizing environmental impact while maximizing efficiency and stereoselectivity. This involves a shift from traditional chemical synthesis, which may use hazardous reagents, towards more eco-friendly alternatives.

Key areas of development include:

Catalytic Innovation : The development of novel catalysts that can operate under mild conditions, are recyclable, and provide high enantiomeric excess (ee). This includes both chemocatalysts and biocatalysts.

Renewable Feedstocks : Investigating synthetic pathways that utilize renewable resources, such as plant oils or carbohydrates, as starting materials. kit.edu This aligns with the broader principles of green chemistry to reduce dependence on fossil fuels. kit.eduresearchgate.net

Solvent-Free and Alternative Media Reactions : Exploring reactions in environmentally benign solvents like water or in solvent-free conditions to reduce volatile organic compound (VOC) emissions. researchgate.netarkat-usa.org Polyethylene glycol (PEG) has also been investigated as a sustainable reaction medium. arkat-usa.org

These approaches aim to create synthetic routes that are not only efficient in producing the desired (3S)- enantiomer but are also economically viable and environmentally responsible. researchgate.net

Exploration of New Applications as a Chiral Building Block in Diverse Chemical Fields

The specific three-dimensional arrangement of atoms in (3S)-2-Methyl-3-hexanol makes it a valuable chiral building block, or "chiron," for the synthesis of complex, stereochemically defined molecules. mdpi.comnih.gov Chiral synthesis is crucial in the development of new drugs and agrochemicals where biological activity is often dependent on a specific enantiomer. nih.govresearchgate.net

Future applications are being explored in:

Pharmaceutical Synthesis : As a precursor for synthesizing active pharmaceutical ingredients (APIs). The defined stereocenter can be incorporated into larger molecules to control their interaction with biological targets like enzymes and receptors. researchgate.net

Agrochemicals : In the development of next-generation pesticides and herbicides that are more target-specific and have reduced environmental side effects.

Fine Chemicals and Materials : For the creation of specialty materials, flavors, and fragrances where chirality influences properties such as odor profile.

The utility of this chiral alcohol as a synthetic precursor is a significant driver for developing efficient enantioselective production methods. mdpi.comnih.gov

Advanced Mechanistic Studies of Chiral Induction and Stereoselectivity

A fundamental understanding of how chirality is transferred and controlled during a chemical reaction is essential for designing effective synthetic strategies. Advanced mechanistic studies for the synthesis of compounds like (3S)-2-Methyl-3-hexanol focus on elucidating the intricate details of transition states and reaction pathways that govern stereoselectivity.

Research in this area involves:

Kinetic Studies : Analyzing reaction rates to understand the energy differences between pathways leading to different stereoisomers.

Spectroscopic Analysis : Using advanced spectroscopic techniques (e.g., NMR) to identify transient intermediates and transition state structures.

Theoretical Modeling : Applying computational chemistry to model reaction mechanisms and predict stereochemical outcomes. nih.gov For example, understanding the mechanism of reactions like SN1, where a planar carbocation intermediate can be formed, is crucial for controlling the stereochemistry of the final product. study.com

These studies provide the foundational knowledge needed to refine existing synthetic methods and invent new ones with superior control over stereochemistry. dntb.gov.ua

Integration of Computational Chemistry in the Rational Design of Stereoselective Syntheses

Computational chemistry has become an indispensable tool in modern organic synthesis, offering deep insights into molecular structure and reactivity. dntb.gov.ua For the synthesis of (3S)-2-Methyl-3-hexanol, computational approaches are being used to rationally design synthetic routes and catalysts.

Key applications of computational chemistry include:

Catalyst Design : Modeling the interaction between a substrate and a chiral catalyst to predict which catalyst will yield the highest enantioselectivity.

Mechanism Elucidation : Using methods like Density Functional Theory (DFT) to calculate the energy profiles of different reaction pathways, thereby identifying the most favorable route to the desired stereoisomer. dntb.gov.uaresearchgate.netresearchgate.net This helps in understanding the origins of regio- and stereoselectivity. dntb.gov.ua

Predicting Properties : Calculating the physical and chemical properties of target molecules and intermediates to guide experimental work.

By integrating computational predictions with experimental validation, researchers can accelerate the development of highly efficient and selective syntheses, reducing the time and resources spent on trial-and-error experimentation. researchgate.net

Biotechnological Production and Biocatalytic Approaches for Enantiopure Alcohols

Biocatalysis, the use of enzymes and whole organisms to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical methods for producing enantiopure alcohols. uni-greifswald.deresearchgate.net These biological catalysts are highly stereo- and regioselective and operate under mild, environmentally friendly conditions. researchgate.netresearchgate.net

Promising biocatalytic strategies include:

Enzymatic Ketone Reduction : Employing alcohol dehydrogenases (KREDs) to reduce the corresponding ketone (2-methyl-3-hexanone) with high enantioselectivity. The choice of enzyme, often from organisms like Lactobacillus kefir or Thermoanaerobacter brokii, can determine whether the (S)- or (R)-alcohol is produced. nih.gov

Kinetic Resolution : Using enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture of 2-methyl-3-hexanol (B1582149), allowing for the separation of the desired (3S)-enantiomer. researchgate.net

Whole-Cell Fermentation : Utilizing microorganisms like Clostridium carboxidivorans to produce alcohols from simple carbon sources like syngas (a mixture of CO, CO₂, and H₂). nih.gov Research has focused on optimizing fermentation conditions, such as temperature and gas composition, to maximize the yield of specific alcohols like hexanol. nih.govfrontiersin.org

The high selectivity and green credentials of biocatalysis make it a focal point for future industrial-scale production of enantiopure compounds like (3S)-2-Methyl-3-hexanol. uni-greifswald.denih.gov

Table 1: Examples of Biocatalytic Methods for Chiral Alcohol Production

Biocatalyst Type Organism/Enzyme Source Reaction Type Target Product Key Findings
Alcohol Dehydrogenase Lactobacillus kefir Asymmetric Ketone Reduction (R)-selective alcohols Can be used for stereoselective synthesis of chiral alcohols from ketones. nih.gov
Alcohol Dehydrogenase Thermoanaerobacter brokii Asymmetric Ketone Reduction (S)-selective alcohols Provides access to the opposite enantiomer compared to L. kefir ADH. nih.gov
Peroxygenase Agrocybe aegerita Oxidation of racemic alcohols Ketones (for subsequent reduction) Enables a cascade reaction where a racemic alcohol is first oxidized and then stereoselectively reduced. nih.govresearchgate.net
Whole Cells Clostridium carboxidivorans Syngas Fermentation Hexanol and other alcohols Hexanol production is enhanced at lower temperatures (30°C) and higher CO concentrations. nih.govfrontiersin.org

Deeper Investigation into Broader Biological and Ecological Roles

While research has identified related compounds as insect pheromones, the specific biological and ecological functions of (3S)-2-Methyl-3-hexanol are an area of active investigation. Pheromones are chemical signals that mediate interactions between organisms, and their activity is often highly dependent on the precise stereochemistry of the molecule.

Future research directions include:

Pheromone Identification : Isolating and identifying natural products from various species to determine if (3S)-2-Methyl-3-hexanol acts as a pheromone. For example, (3R,4S)-4-Methyl-3-hexanol is a known pheromone for the ant Tetramorium impurum, and stereoisomers of 4-methyl-3-heptanol (B77350) are aggregation pheromones for bark beetles. mdpi.comnih.gov

Synergistic and Inhibitory Effects : Studying how (3S)-2-Methyl-3-hexanol interacts with other compounds. In the almond bark beetle, Scolytus amygdali, a specific stereoisomer of 4-methyl-3-heptanol requires a synergist, (3S,4S)-4-methyl-3-hexanol, to be attractive, while other stereoisomers are inhibitory. nih.gov

Biosynthetic Pathways : Elucidating the natural enzymatic pathways that organisms use to produce this chiral alcohol.

A deeper understanding of its role in chemical ecology could lead to the development of environmentally benign pest management strategies that disrupt insect communication.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for enantioselective production of (3S)-2-Methyl-3-hexanol?

  • Methodological Answer : The stereoselective synthesis of (3S)-2-Methyl-3-hexanol can be achieved via asymmetric reduction of ketone precursors using chiral catalysts (e.g., CBS reduction or enzymatic catalysis). For kinetic resolution, hydrolases like lipases or esterases can differentiate enantiomers during ester hydrolysis . Key parameters include solvent polarity (e.g., hexane vs. aqueous buffers), temperature (20–40°C), and catalyst loading (5–10 mol%). Purity is typically verified via chiral GC or HPLC with β-cyclodextrin columns .

Q. How is structural characterization of (3S)-2-Methyl-3-hexanol performed to confirm stereochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For solution-phase analysis, 13C^{13}\text{C} NMR and NOESY experiments resolve stereochemical ambiguities by correlating spatial proximity of protons. Vibrational circular dichroism (VCD) can also confirm enantiomeric excess by comparing experimental spectra with computational models (e.g., DFT-B3LYP/6-311++G**) .

Q. What safety protocols are critical for handling (3S)-2-Methyl-3-hexanol in laboratory settings?

  • Methodological Answer : Due to flammability (H226) and eye irritation (H319), use explosion-proof equipment, maintain inert atmospheres (N2_2/Ar), and avoid static discharge. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Store in ventilated, cool (<25°C) areas away from oxidizers. Emergency procedures for spills involve neutralization with vermiculite and disposal as hazardous waste .

Advanced Research Questions

Q. How do kinetic contradictions arise in dehydration studies of (3S)-2-Methyl-3-hexanol under acidic conditions?

  • Methodological Answer : Rate constants (kL,Dk_{L,D}) for hydronium-ion-catalyzed dehydration vary with temperature and association constants (KL,aK_{L,a}). For example, at 423–453 K, the extent of association (θL,a\theta_{L,a}) between 2-Methyl-3-hexanol and H3_3O+^+ decreases, reducing catalytic efficiency. Contradictions between studies often stem from differences in acid concentration normalization or equilibrium assumptions. Use Arrhenius plots and Eyring-Polanyi equations to reconcile discrepancies, ensuring consistent normalization to acid-site concentrations .

Q. What thermodynamic parameters govern the enantioselectivity of (3S)-2-Methyl-3-hexanol in biphasic systems?

  • Methodological Answer : Enthalpy (ΔH\Delta H^\circ) and entropy (ΔS\Delta S^\circ) of association are derived from Van’t Hoff plots (lnKL,aK_{L,a} vs. 1/T). For 2-Methyl-3-hexanol, ΔH\Delta H^\circ ranges from -25 to -30 kJ/mol, and ΔS\Delta S^\circ is -60 to -80 J/(mol·K) in aqueous systems. These values guide solvent selection (e.g., ionic liquids for enhanced ΔS\Delta S^\circ) and catalyst design to favor (3S)-enantiomer stabilization .

Q. How can computational modeling predict the reactivity of (3S)-2-Methyl-3-hexanol in enzyme-substrate interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities between (3S)-2-Methyl-3-hexanol and enzymes like alcohol dehydrogenases. Key descriptors include hydrogen-bonding distances (<2.5 Å), hydrophobic contacts, and Gibbs free energy (ΔGbinding\Delta G_{\text{binding}}) calculated via MM-PBSA. Validate predictions with kinetic assays (e.g., kcat/Kmk_{\text{cat}}/K_m) under varying pH and cofactor concentrations (NAD+/NADH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.